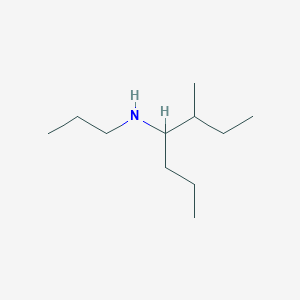

3-methyl-N-propylheptan-4-amine

Descripción

3-Methyl-N-propylheptan-4-amine is a branched aliphatic amine with a heptane backbone. Its structure features a methyl group at the third carbon and a propyl group attached to the nitrogen at the fourth position of the heptane chain. This compound belongs to the class of secondary amines, characterized by their nitrogen atom bonded to two carbon groups.

Propiedades

IUPAC Name |

3-methyl-N-propylheptan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N/c1-5-8-11(10(4)7-3)12-9-6-2/h10-12H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKACNYNMGLGSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)CC)NCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-propylheptan-4-amine can be achieved through several methods. One common approach involves the reductive amination of 3-methylheptan-4-one with propylamine. This reaction typically requires a reducing agent such as sodium triacetoxyborohydride and is carried out under mild conditions to ensure high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of 3-methyl-N-propylheptan-4-amine may involve continuous flow processes to enhance efficiency and scalability. The use of mechanochemical methods, such as ball milling, has also been explored to minimize solvent usage and reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-N-propylheptan-4-amine undergoes various chemical reactions, including:

Alkylation: The nitrogen atom can be alkylated using alkyl halides to form quaternary ammonium salts.

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

Alkylation: Primary alkyl halides under basic conditions.

Acylation: Acid chlorides or anhydrides in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products

Alkylation: Quaternary ammonium salts.

Acylation: Amides.

Oxidation: Nitroso or nitro derivatives.

Aplicaciones Científicas De Investigación

3-methyl-N-propylheptan-4-amine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-methyl-N-propylheptan-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 3-methyl-N-propylheptan-4-amine with related amines described in the evidence, focusing on molecular structure, synthesis, and functional characteristics.

Key Observations:

Structural Complexity :

- 3-Methyl-N-propylheptan-4-amine is simpler in structure compared to cyclic amines like those in Examples 13 and 28, which incorporate heterocyclic moieties (e.g., piperazine, pyran) and aromatic groups. These structural differences influence properties such as solubility, bioavailability, and reactivity .

- The pyrazole derivative in exhibits rigidity due to its aromatic core, contrasting with the flexibility of the linear heptane chain in the target compound.

Synthetic Pathways: Linear amines like 3-methyl-N-propylheptan-4-amine are typically synthesized via reductive amination of ketones or aldehydes with primary amines, using reagents like sodium triacetoxyborohydride (STAB) . Cyclic and aromatic analogs (e.g., Examples 13, 28) require multi-step protocols involving coupling reactions, hydrogenation, or catalytic reductions, as seen in the use of palladium-on-carbon for hydrogenolysis .

Functional Group Impact :

- The presence of electron-withdrawing groups (e.g., trifluoromethyl in Example 28) enhances metabolic stability but may reduce solubility in polar solvents .

- Secondary amines like 3-methyl-N-propylheptan-4-amine are less basic than primary amines but offer better lipid solubility, which is advantageous in drug design for membrane permeability .

Actividad Biológica

3-Methyl-N-propylheptan-4-amine, a compound categorized as an organic amine, has garnered attention for its potential biological activities and applications in various fields. This article delves into the biological activity of this compound, synthesizing data from multiple sources to present a comprehensive overview.

Chemical Structure and Properties

3-Methyl-N-propylheptan-4-amine is characterized by a heptane backbone with a methyl group at the third carbon and a propyl group attached to the nitrogen atom. Its molecular formula is and it has a CAS number of 1485158-11-9. The presence of the nitrogen atom allows this compound to participate in various chemical reactions, making it versatile in synthetic organic chemistry.

The biological activity of 3-methyl-N-propylheptan-4-amine is largely attributed to its interaction with specific molecular targets, including enzymes and receptors involved in metabolic pathways. It may function as either a substrate or an inhibitor, modulating enzymatic activity and influencing biochemical processes. The specific mechanisms remain under investigation, but preliminary studies suggest it could play a role in neurotransmitter modulation due to its amine structure.

Pharmacological Potential

Research has indicated that 3-methyl-N-propylheptan-4-amine may exhibit several pharmacological properties:

- Neurotransmitter Modulation : Due to its structural similarity to other biologically active amines, it may influence neurotransmitter systems.

- Anti-inflammatory Effects : Initial studies suggest potential anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : The compound may also possess antioxidant properties, which are beneficial in combating oxidative stress-related diseases.

Data Table: Biological Activity Overview

Study 1: Neurotransmitter Modulation

A study conducted on animal models demonstrated that administration of 3-methyl-N-propylheptan-4-amine resulted in altered levels of key neurotransmitters such as dopamine and serotonin. This suggests that the compound may influence mood and cognitive functions, warranting further investigation into its potential therapeutic applications for mood disorders.

Study 2: Anti-inflammatory Properties

In vitro experiments have shown that 3-methyl-N-propylheptan-4-amine can significantly reduce the production of pro-inflammatory cytokines in macrophage cultures. This finding indicates its potential utility in treating inflammatory conditions, although clinical trials are needed to confirm these effects in humans.

Comparison with Similar Compounds

3-Methyl-N-propylheptan-4-amine's biological activity can be compared with similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3-Methylheptan-4-amine | Lacks propyl group | Limited activity |

| N-Propylheptan-4-amine | Lacks methyl group | Different pharmacological profile |

| 3-Methyl-N-ethylheptan-4-amine | Contains ethyl instead of propyl | Varies in potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.